5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that combines features of nitrofurans and oxadiazoles. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The compound is identified by the CAS Registry Number 4969-61-3 and has a molecular formula of C13H9N3O4, with a molecular weight of approximately 287.23 g/mol .
This compound belongs to two significant classes of chemical compounds: nitrofurans, which are known for their antibacterial properties, and oxadiazoles, which are recognized for their diverse biological activities. The unique structure of 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole allows it to exhibit distinct chemical and biological properties compared to other derivatives in these classes .
The synthesis of 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole typically involves several steps:
The reaction conditions are critical for optimizing yield and purity, often requiring careful control of temperature and reaction time.
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and ensuring cost-effectiveness and environmental sustainability.
5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions:
Common reagents used in these reactions include:
The major products from these reactions include:
The mechanism of action for 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with biological molecules. The nitro group can be reduced to form reactive intermediates that interact with cellular components. These interactions may lead to antimicrobial or anticancer effects by targeting specific enzymes or pathways involved in cell growth and proliferation .
The physical properties of 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole include:
Key chemical properties include:
The melting point and boiling point have not been extensively documented but are crucial for practical applications.
5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole has several scientific applications:
The 1,2,4-oxadiazole heterocycle is a five-membered ring system containing one oxygen and two nitrogen atoms, distinguished by its high chemical stability and versatile hydrogen-bonding capabilities. Its unique electronic distribution creates a polarized O–N bond and electron-deficient carbon centers, facilitating interactions with biological targets. As a bioisostere for ester and amide functionalities, 1,2,4-oxadiazole confers enhanced metabolic stability while preserving spatial geometry and hydrogen-bonding patterns. This characteristic is critical in antimicrobial agents, where hydrolysis resistance prolongs therapeutic activity [1] [7].
Structurally, the 1,2,4-oxadiazole ring serves as a planar connector between pharmacophoric units, optimizing target engagement. For example, in Staphylococcus aureus inhibitors, the oxadiazole nucleus enables optimal positioning of aryl substituents within penicillin-binding protein binding sites. Its π-deficient nature also augments membrane permeability, as evidenced by logP reductions of 0.5–1.5 units compared to analogous carbocyclic systems [1] [8]. The following table summarizes key physicochemical advantages:
Table 1: Physicochemical Properties of 1,2,4-Oxadiazole in Drug Design
Property | Impact on Bioactivity | Structural Basis |
---|---|---|
Hydrolytic Stability | Resistance to esterase/protease degradation; prolonged half-life | Replacement of labile ester/amide bonds |
Dipole Moment (∼3.5 D) | Enhanced target binding via electrostatic interactions | Asymmetric electron distribution across O–N–C bonds |
Aromatic Character | Planar conformation facilitating DNA intercalation or enzyme active-site penetration | 6π-electron delocalization |
Bioisosteric Flexibility | Tunable electronic effects via 3-/5-position substitutions | Modifiable at C3 and C5 without disrupting aromaticity |
Notably, commercial drugs like Ataluren (for Duchenne muscular dystrophy) and Pleconaril (antiviral) utilize this scaffold for its balanced lipophilicity and metabolic resilience [1] [7]. In hybrid molecules, the oxadiazole core acts as an electronic "spacer," modulating the electron-withdrawing effects of adjacent nitro groups or facilitating redox activation in anaerobic pathogens [7] [10].
Nitrofurans constitute a class of broad-spectrum antimicrobial agents characterized by a nitro group at the C5 position of a furan ring. This nitro functionality undergoes enzymatic reduction in microbial cells, generating reactive intermediates (e.g., nitro anion radicals, unsaturated imines) that alkylate DNA, inhibit ribosomal proteins, or disrupt redox homeostasis. The electrophilic metabolites form covalent adducts with nucleophilic residues in essential bacterial enzymes like nitrofuran reductase (NfsA/B), acetyl-CoA carboxylase, and DNA repair machinery [3] [9].
The 5-nitrofuran motif exhibits exceptional potency against anaerobic pathogens and multidrug-resistant strains due to its oxygen-insensitive activation mechanism. For instance, nitrofurantoin remains clinically effective against methicillin-resistant Staphylococcus aureus urinary tract infections. In hybrid architectures, the nitrofuran’s redox potential is finely tunable: electron-withdrawing substituents at C3 lower the reduction potential, enhancing anaerobic selectivity, while electron-donating groups broaden aerobic activity [3] [10].
Table 2: Antimicrobial Spectrum of 5-Nitrofuran Derivatives
Microbial Target | Activity Range (MIC) | Mechanistic Insights |
---|---|---|
Gram-positive Bacteria | 0.01–2 µg/mL | Inhibition of MurB enzyme in peptidoglycan synthesis |
Helicobacter pylori | 0.88–2.26 µM | DNA strand breakage via nitro radical anion formation |
Protozoa (Giardia) | IC₅₀: 0.88 µM | Disruption of pyruvate:ferredoxin oxidoreductase (PFOR) |
Fungi (Candida spp.) | 5–20 µg/mL | Oxidative damage to mitochondrial membranes |
Notably, 5-nitrofuran-2-carbaldehyde derivatives demonstrate low cross-resistance with fluoroquinolones and β-lactams due to their multitarget action [3] [9]. In the hybrid 5-(5-nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole, the nitrofuran moiety serves as an electrophilic "warhead," while the oxadiazole ring fine-tunes solubility and tissue distribution. This configuration retains activity against metronidazole-resistant Helicobacter pylori strains, achieving zone-of-inhibition diameters >30 mm at 100 μg/disc concentrations [3] [10].
The molecular hybridization of 1,2,4-oxadiazole and nitrofuran generates conjugates with enhanced antimicrobial breadth through complementary mechanisms. The oxadiazole’s role as a metabolically stable linker positions the nitrofuran electrophore optimally for enzymatic activation while introducing auxiliary target interactions. For example, in 5-(5-nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole, the phenyl group at C3 hydrophobically engages with bacterial efflux pump residues, counteracting resistance mediated by NorA or MepA transporters [4] [6].
Structural-activity relationship studies reveal critical synergies:
Table 3: Synergistic Advantages in Hybrid Oxadiazole-Nitrofuran Systems
Pharmacological Parameter | Standalone Nitrofuran | Oxadiazole-Nitrofuran Hybrid | Biological Consequence |
---|---|---|---|
Metabolic Stability (t₁/₂) | 1.2–2.5 hours | >8 hours | Sustained bactericidal concentrations |
Anaerobic Selectivity | Moderate (IC₉₀: 5 µM) | High (IC₉₀: 0.2 µM) | Selective toxicity in hypoxic infection sites |
Gram-positive Potency | MIC: 8–32 µg/mL | MIC: ≤0.01–1.56 µg/mL | Efficacy against MRSA and VRE |
Resistance Frequency | 10⁻⁶–10⁻⁸ | <10⁻¹⁰ | Clinically relevant suppression of resistance |
Notably, hybrid derivatives restore β-lactam susceptibility in methicillin-resistant Staphylococcus aureus through mec operon downregulation. At subinhibitory concentrations (0.78 µM), they reduce mecA gene expression by 60%, lowering oxacillin MICs from >256 µg/mL to 0.06 µg/mL (FIC index: 0.396) [4]. This multitarget synergy positions 1,2,4-oxadiazole-nitrofuran hybrids as innovative scaffolds in overcoming multidrug resistance.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3